![molecular formula C21H15NO4 B14754615 2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone](/img/structure/B14754615.png)
2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone is a complex organic compound that features a benzoquinone core substituted with indole and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone typically involves multi-step organic reactions. One common approach is the condensation of appropriate indole derivatives with benzoquinone precursors under controlled conditions. For instance, the reaction might involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoquinone derivatives, while reduction could produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone involves its interaction with specific molecular targets and pathways. The compound’s quinone moiety can participate in redox reactions, influencing cellular processes. Additionally, the indole and phenyl groups can interact with biological macromolecules, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydroxy-3,6-di(1H-indol-3-yl)-1,4-benzoquinone: Similar structure but with different substitution patterns.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl acetic acid: Contains an indole moiety but differs in the functional groups attached.
Uniqueness
2,5-Dihydroxy-3-(1-methyl-1H-indol-2-YL)-6-phenyl-[1,4]benzoquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H15NO4 |
|---|---|
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
2,5-dihydroxy-3-(1-methylindol-2-yl)-6-phenylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H15NO4/c1-22-14-10-6-5-9-13(14)11-15(22)17-20(25)18(23)16(19(24)21(17)26)12-7-3-2-4-8-12/h2-11,23,26H,1H3 |
Clave InChI |
QFNSFNCEZCMZHM-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C=C1C3=C(C(=O)C(=C(C3=O)O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


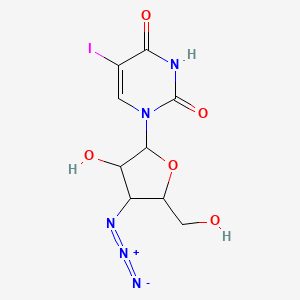
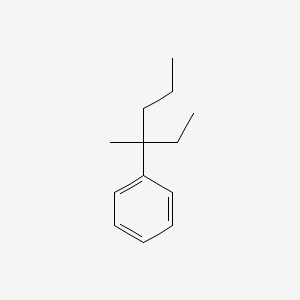
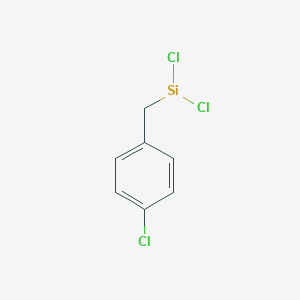
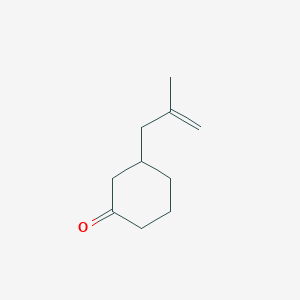

![Dibenzo[c,h]cinnoline](/img/structure/B14754567.png)

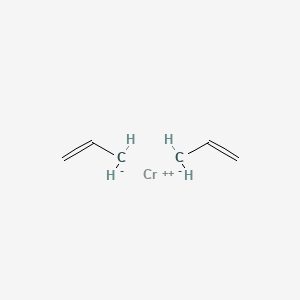

![ethyl (3S)-3-[7-[2-[[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]acetyl]amino]ethoxy]-1-methylbenzotriazol-5-yl]-3-[4-methyl-3-[[(4R)-4-methyl-1,1-dioxo-3,4-dihydro-5,1lambda6,2-benzoxathiazepin-2-yl]methyl]phenyl]propanoate](/img/structure/B14754594.png)
![4-[(3S)-3-cyano-3-cyclopropyl-2-oxopyrrolidin-1-yl]-N-[[3-fluoro-5-(1-methylpyrazol-4-yl)phenyl]methyl]-6-methylpyridine-2-carboxamide](/img/structure/B14754603.png)



